{4-[(1H-imidazol-4-yl)methyl]phenyl}methanol
CAS No.: 1314984-20-7
Cat. No.: VC7481715
Molecular Formula: C11H12N2O
Molecular Weight: 188.23
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1314984-20-7 |
|---|---|
| Molecular Formula | C11H12N2O |
| Molecular Weight | 188.23 |
| IUPAC Name | [4-(1H-imidazol-5-ylmethyl)phenyl]methanol |
| Standard InChI | InChI=1S/C11H12N2O/c14-7-10-3-1-9(2-4-10)5-11-6-12-8-13-11/h1-4,6,8,14H,5,7H2,(H,12,13) |
| Standard InChI Key | GHKFLWUNKQPJNH-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CC2=CN=CN2)CO |
Introduction
Chemical Identity and Nomenclature
IUPAC Name and Synonyms
The systematic IUPAC name for this compound is [4-(1H-imidazol-5-ylmethyl)phenyl]methanol, reflecting the position of the imidazole substituent and the hydroxymethyl group . Alternative synonyms include:
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{4-[(1H-Imidazol-4-yl)methyl]phenyl}methanol
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[4-(1H-Imidazol-4-ylmethyl)phenyl]methanol
The variability in nomenclature arises from differing conventions for numbering imidazole ring positions, though the 4- and 5-positions are equivalent due to the ring’s tautomerism .
Molecular Formula and Weight
The compound’s molecular formula, , was confirmed via high-resolution mass spectrometry, with a calculated exact mass of 188.09496 g/mol and a monoisotopic mass of 188.09497 g/mol . The molecular weight of 188.23 g/mol aligns with PubChem’s computed data .
Structural Representations
Synthesis and Production
Reported Synthetic Routes
While no direct synthesis of {4-[(1H-Imidazol-4-yl)methyl]phenyl}methanol is documented in the literature, analogous imidazole derivatives are typically synthesized via nucleophilic substitution or coupling reactions. A related compound, [4-(1H-imidazol-1-ylmethyl)phenyl]methanol (CAS 103573-92-8), was synthesized in a two-step process :
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Alkylation of Imidazole: Imidazole reacts with 4-(hydroxymethyl)benzyl chloride in acetonitrile under basic conditions (KOH) at 90°C for 16 hours .
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Workup: The crude product is purified via extraction and solvent evaporation, yielding a yellow oil with 96% purity .
For the target 4-yl isomer, regioselective synthesis would require careful control of reaction conditions to favor substitution at the imidazole’s 4-position, potentially using directing groups or metal catalysis.
Reaction Conditions and Yields
Key parameters for imidazole alkylation include:
| Parameter | Value |
|---|---|
| Solvent | Acetonitrile |
| Temperature | 90°C (reflux) |
| Reaction Time | 16 hours |
| Base | Potassium hydroxide (KOH) |
| Yield | 96% (for 1-yl isomer) |
Structural Characterization
Spectroscopic Data
Although experimental NMR data for {4-[(1H-Imidazol-4-yl)methyl]phenyl}methanol are unavailable, the 1-yl isomer’s spectra provide a reference :
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NMR (400 MHz, CDCl): δ 7.42 (s, 1H, ImH), 7.33 (d, Hz, 2H, PhH), 7.08 (d, Hz, 2H, PhH), 6.97 (t, Hz, 1H, ImH), 6.85 (d, Hz, 1H, ImH), 5.04 (s, 2H, NCH), 4.66 (s, 2H, OCH) .
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NMR (101 MHz, CDCl): δ 141.4, 137.4, 135.3, 129.7, 127.5, 119.3, 64.6, 50.6 .
The imidazole protons are expected to resonate between δ 6.8–7.5 ppm, while the benzyl alcohol protons appear near δ 4.6–5.0 ppm.
Predicted Mass Spectrometry Data
Collision cross-section (CCS) values for common adducts were computed using PubChemLite :
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H] | 189.10224 | 141.7 |
| [M+Na] | 211.08418 | 154.5 |
| [M-H] | 187.08768 | 143.7 |
Physicochemical Properties
Solubility and Stability
Imidazole derivatives generally exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, acetonitrile) and limited solubility in water. The hydroxymethyl group enhances hydrophilicity compared to unsubstituted analogs. Stability data are lacking, but analogous compounds are sensitive to oxidation and moisture, requiring storage under inert atmospheres.
LogP and pKa
Predicted partition coefficient (LogP) values using the XLogP3 algorithm suggest moderate lipophilicity (LogP ≈ 1.2), favoring membrane permeability. The imidazole ring’s (~6.8) indicates partial protonation at physiological pH, influencing binding interactions .
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